molecular formula C37H44N4O9S B7839019 Fmoc-d-agp(pbf,boc)-oh

Fmoc-d-agp(pbf,boc)-oh

Cat. No. B7839019
M. Wt: 720.8 g/mol
InChI Key: HNYRMJDPHITGPB-GDLZYMKVSA-N
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Description

“Fmoc-d-agp(pbf,boc)-oh” appears to be a protected form of an amino acid. “Fmoc” is a common protecting group used in peptide synthesis, and “boc” and “pbf” are also protecting groups. The “oh” at the end suggests the presence of a hydroxyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the stepwise addition of the protecting groups to the appropriate positions on the amino acid. This is typically done under controlled conditions in a laboratory.



Molecular Structure Analysis

The molecular structure of “Fmoc-d-agp(pbf,boc)-oh” would be complex due to the presence of multiple protecting groups. These groups add bulk to the molecule and can influence its physical and chemical properties.



Chemical Reactions Analysis

In terms of chemical reactions, this compound would be relatively stable under normal conditions due to the presence of the protecting groups. However, it could undergo reactions when exposed to certain conditions that remove these groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-d-agp(pbf,boc)-oh” would be influenced by the presence of the protecting groups. For example, it might be less polar than the unprotected amino acid, and its solubility in different solvents could be affected.


Safety And Hazards

As with any chemical compound, handling “Fmoc-d-agp(pbf,boc)-oh” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area.


Future Directions

The use of protected amino acids like “Fmoc-d-agp(pbf,boc)-oh” is crucial in the field of peptide synthesis. Future research might focus on developing new protecting groups or improving the methods for adding and removing these groups.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or resources would be needed. It’s always a good idea to consult with a chemistry professional or refer to specific scientific literature for more detailed information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYRMJDPHITGPB-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-agp(pbf,boc)-oh

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